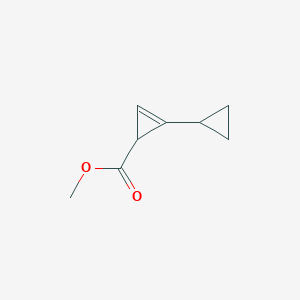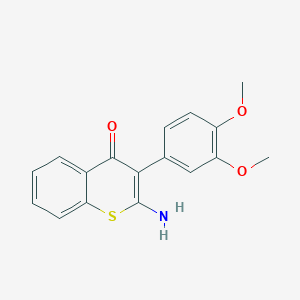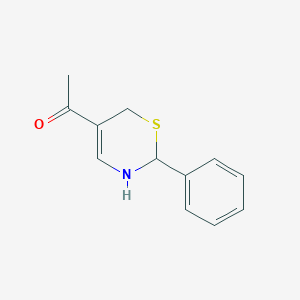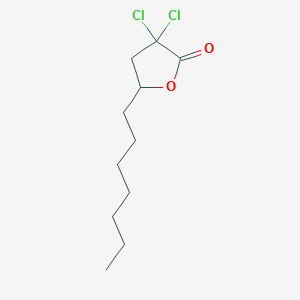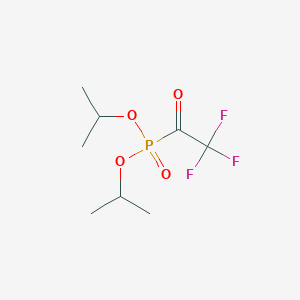
Dipropan-2-yl (trifluoroacetyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (trifluoroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoroacetyl group and a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (trifluoroacetyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable phosphonate precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as an efficient method for producing phosphonates, including this compound, due to its ability to accelerate reaction rates and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (trifluoroacetyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from the reactions of this compound include substituted phosphonates, phosphonic acids, and various oxidation or reduction products, depending on the specific reaction conditions employed .
Aplicaciones Científicas De Investigación
Dipropan-2-yl (trifluoroacetyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dipropan-2-yl (trifluoroacetyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes .
Comparación Con Compuestos Similares
Similar Compounds
Bis (2,2,2-trifluoroethyl) phosphonate: This compound shares the trifluoroacetyl group but differs in the alkyl substituents.
Diisopropyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Similar in containing a trifluoro group but with different alkyl and alkyne substituents.
Uniqueness
Its ability to undergo various chemical transformations and its potential as a research tool and industrial reagent highlight its significance in the field of organophosphorus chemistry .
Propiedades
Número CAS |
82568-29-4 |
|---|---|
Fórmula molecular |
C8H14F3O4P |
Peso molecular |
262.16 g/mol |
Nombre IUPAC |
1-di(propan-2-yloxy)phosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H14F3O4P/c1-5(2)14-16(13,15-6(3)4)7(12)8(9,10)11/h5-6H,1-4H3 |
Clave InChI |
ZUOYVKMVEBTRBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(=O)C(F)(F)F)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)


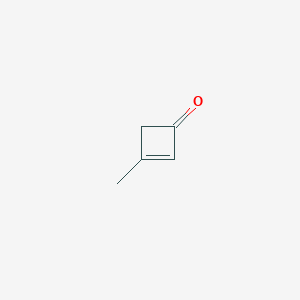
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)

